molecular formula C6H5BrN2O3 B13051866 Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Cat. No.: B13051866
M. Wt: 233.02 g/mol
InChI Key: PDZKPENAXLQQFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate typically involves the bromination of 6-hydroxypyrimidine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • Methyl 5-chloro-6-hydroxypyrimidine-4-carboxylate
  • Methyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate
  • Methyl 5-iodo-6-hydroxypyrimidine-4-carboxylate

Comparison: Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily investigated for its role as an enzyme inhibitor and its therapeutic applications against various diseases, including cancer and infectious diseases.

This compound is characterized by the presence of a bromine atom and a hydroxyl group, which are crucial for its biological activity. The synthesis of this compound typically involves the bromination of 6-hydroxypyrimidine derivatives followed by esterification with methyl alcohol. The resulting compound serves as a versatile building block for further chemical modifications aimed at enhancing its biological profile.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and hydroxyl group facilitate binding to active sites, potentially inhibiting enzyme activity and disrupting various metabolic pathways. This inhibition is particularly relevant in the context of cancer therapy, where targeting specific enzymes can lead to reduced tumor proliferation.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human leukemia cells (K562) with an IC50 value in the low micromolar range .
    • Table 1 summarizes the cytotoxicity results against different cancer cell lines:
    Cell LineIC50 (µM)Reference
    K56214.0
    CEM15.0
    IGROV1<10
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. It demonstrated minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL against these pathogens .
    • The mechanism involves targeting bacterial topoisomerases, which are essential for DNA replication and transcription, thereby inhibiting bacterial growth.
  • Antiviral Properties :
    • Preliminary studies suggest that this compound may possess antiviral activity against certain viral strains, although further research is needed to elucidate its efficacy and mechanism .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested in vitro on various human tumor cell lines. The results indicated that the compound significantly inhibited colony formation in K562 cells at concentrations as low as 1 nM, showcasing its potential as a powerful anticancer agent .

Case Study 2: Antimicrobial Action

Another study focused on the compound's effect on Mycobacterium tuberculosis. Researchers found that it effectively inhibited the growth of both drug-sensitive and resistant strains, highlighting its potential role in treating tuberculosis amidst rising antibiotic resistance .

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C6H5BrN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10)

InChI Key

PDZKPENAXLQQFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC=N1)Br

Origin of Product

United States

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